N-(3-Fluorobenzyl)-2-methylbenzylamine - 1039817-22-5

N-(3-Fluorobenzyl)-2-methylbenzylamine

Catalog Number: EVT-1675603
CAS Number: 1039817-22-5
Molecular Formula: C15H16FN
Molecular Weight: 229.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide

Compound Description: This compound is identified as a modulator of protein tyrosine kinase activity []. Protein tyrosine kinases play a crucial role in various cellular processes, including growth, differentiation, and survival. Modulators of these enzymes are of significant interest for developing therapies targeting diseases like cancer.

3-(3-Fluorobenzyl)-2-thioxo-2,3,5,6-tetrahydropyrimidin-4(1H)-one

Compound Description: This compound was studied for its conformational properties using X-ray crystallography []. The research revealed that the molecule exhibits conformational disorder in its tetrahydropyrimidine ring, with both components adopting half-chair conformations. The crystal structure also showed that the molecules interact through C—H⋯O and N—H⋯S hydrogen bonds, forming a sheet-like structure.

Two oxytocin analogs: N-(p-fluorobenzyl) glycine (FBOT) and N-(3-hydroxypropyl) glycine (HPOT)

Compound Description: These are oxytocin analogs investigated for their ability to induce uterine contractions. The study aimed to identify potential therapeutic agents for postpartum hemorrhage []. Both compounds displayed high potency in inducing uterine contractions, exceeding the potency of oxytocin itself.

Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC)

Compound Description: This compound, a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate, was designed and evaluated for its protective effects against ischemic stroke []. It showed promising results by increasing antioxidant enzyme activity and reducing neuronal damage in experimental models.

N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide

Compound Description: This compound's crystal structure was analyzed to understand its conformational properties and intermolecular interactions []. The analysis revealed that the cyclohexane ring in the molecule adopts a chair conformation, and the five-membered ring is essentially planar. The crystal structure also showed intermolecular C—H⋯O and N—H⋯O hydrogen bonds.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine of bis (4-methylbenzenesulfonate) monohydrate (lapatinib ditosylate monohydrate)

Compound Description: This compound, known as lapatinib ditosylate monohydrate, is a tyrosine kinase inhibitor used for treating advanced or metastatic breast cancer []. The research focuses on identifying a novel crystalline anhydrous modification with enhanced biological activity.

N-(4-[18F]fluorobenzyl)-2-bromoacetamide

Compound Description: This is a fluorine-18-labeled reagent for attaching radioactive labels to oligonucleotides [, , ]. This labeling allows for tracking and visualizing oligonucleotide distribution and activity, which is particularly useful in developing oligonucleotide-based therapeutics and diagnostics.

Bis[(3-fluorobenzyl)triphenylphosphonium] bis(1,2-dicyanoethene-1,2-dithiolato-κ2S,S′)nickel(II)

Compound Description: This compound's crystal structure was determined using X-ray crystallography to understand its coordination chemistry and molecular geometry []. The nickel(II) ion in the compound lies on an inversion center and exhibits a square-planar coordination geometry.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine

Compound Description: This compound serves as a crucial intermediate in synthesizing quinazoline derivatives, which are investigated for their anticancer properties []. The reported research focuses on optimizing the synthesis of this intermediate to improve the overall yield and efficiency of producing these potential anticancer agents.

N-(3-{4-[(3-fluorobenzyl)oxy]phenoxy}propyl)-2-pyridin-4-ylacetamide

Compound Description: This compound was identified as a potent and selective inhibitor of the reverse mode of the sodium-calcium exchanger (NCX) []. NCX inhibitors are of interest for treating heart failure and myocardial ischemia-reperfusion injury.

4-(((R)-((2S,5R)-2,5-Dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl)-N,N-diethylbenzamide (DPI-221)

Compound Description: DPI-221 is a nonpeptide agonist of the μ-opioid receptor that demonstrates selectivity for this receptor subtype [, ]. It has shown promising results in preclinical studies for treating conditions like overactive bladder due to its ability to increase micturition intervals.

1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4)

Compound Description: This compound is a potent nonpeptide CCR1 antagonist labeled with fluorine-18 for potential use in positron emission tomography (PET) imaging []. CCR1 antagonists are investigated for their roles in treating inflammatory and autoimmune diseases.

5-methoxy-N′-[(3Z)-5-chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide-DMSO (1/1)

Compound Description: This compound's crystal structure was elucidated using X-ray diffraction analysis []. The crystallographic data provide insights into the molecular conformation, intermolecular interactions, and packing arrangement of this compound in the solid state.

N-(3,5-Dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281)

Compound Description: This compound is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor [, ]. It is being explored as a potential inhaled treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

N-(adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl]acetamide

Compound Description: This synthetic cannabinoid is structurally similar to ACBM-BZ-F and has been identified in criminal samples []. Its chemical structure was confirmed using techniques like GC-MS, NMR, and IR spectroscopy.

trans-Dichloridobis{2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropyl-9H-purine-κN7}platinum(II)

Compound Description: This platinum(II) complex, featuring two 2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropyl-9H-purine ligands, has been investigated using X-ray crystallography []. The study revealed a slightly distorted trans-square-planar coordination geometry around the central platinum atom.

Tetrachloro-mono-[1; R1=(CH2)3, R2=H] and tetrachloro-bis-[2; R1=(CH2)3, R2=FPhCH2- and 3; R1=(CH2)2, R2=FPhCH2-] (4-fluorobenzyl)monospiro(N/N)cyclotriphosphazenes

Compound Description: These compounds are cyclotriphosphazene derivatives that were used as starting materials for synthesizing various spirocyclic phosphazenes with potential biological activities [, ]. These compounds were characterized using various spectroscopic techniques.

(R)-N-[[1-(4-Fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide hydrochloride monohydrate (NCQ 115)

Compound Description: This compound, NCQ 115, is a novel dopamine D2 receptor antagonist that exhibits a folded conformation in its crystal structure []. The molecule's benzamide moiety adopts a planar conformation stabilized by an intramolecular hydrogen bond.

6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole

Compound Description: The crystal structure of this compound has been determined using X-ray crystallography []. The molecule features a planar imidazothiadiazole ring system, with intermolecular C—H⋯N interactions contributing to the crystal packing.

[(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide ([(18)F]1)

Compound Description: This fluorine-18 labeled compound was investigated for its potential as a radiotracer for imaging sigma receptors in tumors []. It exhibits high affinity for both sigma1 and sigma2 receptors, with blocking sigma1 receptors leading to a higher tumor-to-background ratio.

N-(4-fluorobenzyl)-N-(1-methylpiperidinyl-4-yl)-N'-(4-(2-methylpropoxyl)phenylmethyl)urea tartrate crystal form C

Compound Description: This specific crystal form of the compound, a tartrate salt, has been reported, along with its preparation method []. This research emphasizes the importance of controlling crystal form in drug development, as different forms can exhibit varying physicochemical properties affecting drug efficacy and stability.

1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]2′,5′-dione

Compound Description: The molecular structure of this compound, characterized by X-ray diffraction studies, reveals a complex spirocyclic system []. The hydantoin ring adopts a planar conformation, while the pyrrolidine and piperidine rings within the bicyclooctane moiety assume envelope and chair conformations, respectively.

S 29: 1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound Description: This compound is an anticancer drug studied using graphene electrochemical sensors []. The research aimed to develop sensitive and selective methods for detecting this anticancer agent, potentially for monitoring drug levels in biological samples.

(4-fluorobenzyl-κC)(bis(2-hydroxyethyl)carbamodithioato-κ2S,S′)(2,2′-imino-diethanolato-κ3N,O,O′)tin(IV)

Compound Description: The crystal structure of this tin(IV) complex, determined using X-ray crystallography, reveals a hexacoordinate tin atom bonded to various ligands, including a 4-fluorobenzyl group []. The compound's structure provides insights into its coordination chemistry and potential applications.

o- and p-[18F]fluorobenzyl bromides

Compound Description: These fluorine-18 labeled benzyl bromide derivatives are used as synthons in preparing radiolabeled neuroleptics []. These labeled compounds can be used for imaging studies, such as positron emission tomography (PET), to visualize and study the distribution and binding of neuroleptics in the brain.

Ethyl (6-amino-5-((ethoxycarbonyl)amino)pyridin-2-yl)(4-fluorobenzyl)carbamate

Compound Description: This compound is identified as a significant impurity in Flupirtine, a centrally acting, non-opioid analgesic []. Controlling impurities during drug synthesis is crucial for ensuring drug safety and efficacy.

8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Compound Description: This compound has shown promising in vitro inhibitory activity against the Hepatitis B virus (HBV) []. Its crystal structure, determined by X-ray analysis, reveals a monoclinic P21/n space group.

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride

Compound Description: This compound is a crucial intermediate in synthesizing riociguat, a drug used to treat adult chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary artery hypertension (PAH) []. The research focused on developing an efficient and cost-effective synthesis method for this intermediate.

(E)-2,3-dihydroxy-N′-((5-nitro-1-(4-(trifluoromethyl)benzyl)-1H-pyrrol-2-yl)methylene)benzohydrazide (18), (E)-N′-((1-(4-fluorobenzyl)-5-nitro-1H-pyrrol-2-yl)methylene)-2,3-dihydroxybenzohydrazide (24), and (E)-N′-((1-(3-fluorobenzyl)-5-nitro-1H-pyrrol-2-yl)methylene)-2,3-dihydroxybenzohydrazide (30)

Compound Description: These nifuroxazide derivatives, synthesized and evaluated for their anticancer activity, demonstrated potent effects against human nasopharyngeal carcinoma cell lines []. The study highlights the impact of different benzyl substituents on antitumor activity.

Properties

CAS Number

1039817-22-5

Product Name

N-(3-Fluorobenzyl)-2-methylbenzylamine

IUPAC Name

1-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]methanamine

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

InChI

InChI=1S/C15H16FN/c1-12-5-2-3-7-14(12)11-17-10-13-6-4-8-15(16)9-13/h2-9,17H,10-11H2,1H3

InChI Key

JJWCQOAYIPNKPL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNCC2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.